1-Hydroxypiperidin-4-one

Description

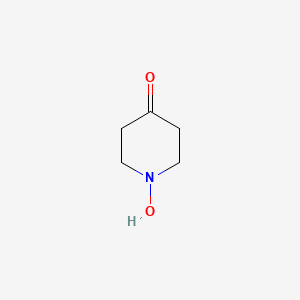

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-1-3-6(8)4-2-5/h8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSFFHQWOUNEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608382 | |

| Record name | 1-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113684-50-7 | |

| Record name | 1-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Piperidinone Scaffolds in Advanced Organic Synthesis

Piperidinone scaffolds, which feature a six-membered ring containing a nitrogen atom and a ketone group, are of paramount importance in organic chemistry. frontiersin.org These structures are not merely synthetic curiosities; they are integral components of a vast number of natural products, particularly alkaloids, and form the core of numerous pharmaceutical agents. researchgate.net Their value lies in their synthetic versatility. The ketone group provides a reactive handle for a wide array of chemical transformations, allowing for the introduction of various substituents and the construction of more complex molecular architectures. researchgate.net

The piperidine (B6355638) ring itself is one of the most prevalent nitrogen-containing heterocyclic motifs found in FDA-approved drugs. researchgate.net Consequently, the development of efficient and novel synthetic routes to access substituted piperidinones is a major focus of contemporary research. researchgate.net These methods range from classical condensation reactions to modern catalytic approaches, all aimed at constructing these valuable building blocks with high degrees of control over their structure and stereochemistry. Their application extends to serving as precursors for a wide range of biologically active molecules, including those with antitumor, anti-inflammatory, and antimicrobial properties. frontiersin.org

Significance of 1 Hydroxypiperidin 4 One As a Key Heterocyclic Moiety

1-Hydroxypiperidin-4-one distinguishes itself through the unique combination of a hydroxyl group attached to the ring's nitrogen atom (an N-hydroxy functionality) and a carbonyl group at the 4-position. This specific arrangement of functional groups makes it a particularly valuable and versatile heterocyclic moiety.

The N-hydroxy group significantly influences the electronic properties of the nitrogen atom, and can participate in a variety of reactions. It can act as a nucleophile or be involved in reactions as a leaving group. The ketone at the 4-position is a key site for nucleophilic addition and condensation reactions, enabling the straightforward introduction of molecular diversity. This dual functionality allows for sequential or tandem reactions to build complex, three-dimensional structures.

The strategic placement of these two functional groups makes this compound an ideal starting material for creating libraries of compounds for drug discovery. For instance, derivatives of 4-hydroxypiperidine (B117109) have been used in the synthesis of ligands for sigma receptors, which are implicated in a variety of neurological conditions. acs.orgnih.gov The ability to modify the molecule at both the nitrogen and the carbon framework provides chemists with a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in medicinal chemistry. frontiersin.org

Historical Development and Current Research Landscape of 1 Hydroxypiperidin 4 One

Classical and Contemporary Approaches to the this compound Core Synthesis

The construction of the this compound nucleus can be accomplished through various synthetic pathways, including cyclization reactions to form the piperidine ring and specific methods to introduce the N-hydroxyl group.

The formation of the piperidine ring is a fundamental step in the synthesis of this compound. Key strategies often involve intramolecular cyclization reactions. Ring-Closing Metathesis (RCM) is a powerful technique for creating unsaturated rings of various sizes, including the piperidine core. wikipedia.orgorganic-chemistry.orglibretexts.org This method utilizes diene precursors and metal catalysts, such as Grubbs' catalyst, to form a cyclic alkene via the intramolecular metathesis of two terminal alkene groups, with ethylene (B1197577) as a volatile byproduct. wikipedia.orgorganic-chemistry.org For instance, N-substituted diallylamines can undergo RCM to produce the corresponding dehydropiperidine derivatives, which can then be further functionalized. organic-chemistry.org

Other cyclization strategies include intramolecular Mannich reactions, Dieckmann-type cyclizations, and aza-Prins cyclizations. mdpi.comyoutube.comresearchgate.net For example, 4-piperidones can be synthesized from primary amines and acrylates through an intramolecular Claisen condensation followed by decarboxylation. youtube.com

The introduction of the hydroxyl group at the N1 position can be achieved in several ways. One common method involves the reaction of substituted diarylidene acetones with hydroxylamine (B1172632) hydrochloride, which can directly yield N-hydroxy piperidinone derivatives. nih.gov Alternatively, hydroxylation can be accomplished by the selective reduction of a suitable precursor. More advanced methods focus on the late-stage C-H hydroxylation of nitrogen-containing molecules using specialized iron catalysts, which can introduce hydroxyl groups at specific positions. illinois.edu Enzymatic approaches, using hydroxylases, also offer a sustainable and highly selective method for hydroxylation. nih.gov

A summary of key ring-closing strategies is presented below.

Interactive Table: Ring-Closing Strategies for Piperidine Synthesis| Strategy | Description | Key Features | Citations |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene catalyzed by a metal complex (e.g., Grubbs' catalyst) to form a cyclic alkene and ethylene. | High functional group tolerance; effective for 5-30 membered rings. | wikipedia.org, organic-chemistry.org |

| Aza-Prins Cyclization | A stereoselective method for preparing azacycles, which can be used to create substituted piperidines. | Step- and atom-economical; allows for the creation of stereocenters. | researchgate.net |

| Intramolecular Mannich Reaction | Condensation of an amine, an aldehyde (or ketone), and another compound with an acidic proton to form a C-C bond and the heterocyclic ring. | A classic method for constructing nitrogen-containing rings. | mdpi.com, mun.ca |

| Dieckmann Condensation | An intramolecular reaction of a diester with a base to give a β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone. | Useful for forming the piperidone core from acyclic precursors. | researchgate.net |

One-Pot and Multicomponent Synthesis of this compound Analogs

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like this compound analogs in a single step from three or more reactants. nih.govresearchgate.netorganic-chemistry.orgnih.govpreprints.org These methods avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste. preprints.org

A notable example is the four-component condensation for synthesizing highly substituted piperid-4-ones. nih.gov In this process, diketene (B1670635) is added to a tosyl imine in the presence of titanium tetrachloride (TiCl₄) and methanol, followed by the addition of an aldehyde to generate 2,6-disubstituted piperid-4-ones. nih.gov Similarly, greener methods using deep eutectic solvents (DES) like glucose-urea have been developed for the synthesis of 2,6-bis(hydroxyphenyl)piperidin-4-one derivatives from aldehydes, ketones, and ammonia. researchgate.net The Mannich reaction, a classic MCR, involves the condensation of an appropriate ketone, an aldehyde, and an amine (like ammonium (B1175870) acetate) to form the piperidone ring system. researchgate.net

These MCRs offer a modular approach to generate libraries of piperidone analogs by simply varying the starting components.

Interactive Table: Examples of Multicomponent Reactions for Piperidin-4-one Analogs| Reaction Type | Components | Catalyst/Solvent | Product Type | Citations |

|---|---|---|---|---|

| Four-Component Condensation | Diketene, Tosyl imine, Aldehyde, Methanol | TiCl₄ | 2,6-Disubstituted piperid-4-ones | nih.gov |

| Mannich-type Reaction | Aromatic aldehyde, Ketone, Ammonia | Deep Eutectic Solvent (Glucose-Urea) | 2,6-Diarylpiperidin-4-ones | researchgate.net |

| Three-Component Reaction | Ethyl-methyl ketone, Aromatic aldehydes, Ammonium acetate | N/A | 2,6-Diaryl-3-methyl-4-piperidones | researchgate.net |

| One-Pot Diazepan-5-one Synthesis | 2,6-Diaryl-piperidin-4-ones, Hydrazoic acid | NaHSO₄·Al₂O₃ (Microwave) | 2,7-Diaryl- smolecule.com-diazepan-5-ones | tandfonline.com |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites—the N1-hydroxyl group, the C4-keto group, and the piperidine ring itself—making it an ideal candidate for diverse chemical modifications.

The N1-hydroxyl group is a key site for derivatization, allowing for the introduction of various functional groups to modulate the molecule's properties. Common reactions include esterification and etherification. nih.gov

Esterification: The hydroxyl group can be converted to an ester by reacting with acyl chlorides or anhydrides. nih.govlibretexts.org This reaction is often used to introduce a chromophore or fluorophore for analytical purposes or to alter the molecule's biological activity. nih.gov

Etherification: The formation of ethers can be achieved through reactions with suitable alkylating agents. For example, some novel benzoxazolylethoxypiperidones have been synthesized, indicating the feasibility of forming ether linkages at the N1-position. researchgate.net

Other Derivatizations: A variety of other reagents can target the hydroxyl group, including isocyanates (to form carbamates) and sulfonyl chlorides (to form sulfonates). nih.gov These reactions expand the range of accessible derivatives.

The C4-carbonyl group is a versatile handle for a wide range of chemical transformations, allowing for significant structural diversification.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a 1,4-dihydroxypiperidine derivative.

Formation of Imines and Oximes: The keto group readily condenses with primary amines or hydroxylamine to form imines and oximes, respectively. nih.govresearchgate.net The synthesis of oxime ethers from piperidones is a well-explored route to new biologically active compounds. researchgate.net

Olefination: Wittig-type reactions, such as those using phosphonates and a strong base, can convert the C4-keto group into an exocyclic double bond (a methylene (B1212753) group, =CH₂). youtube.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to introduce new carbon substituents at the C4 position and generate a tertiary alcohol.

A summary of these modifications is provided in the table below.

Interactive Table: Key Modifications at the C4-Keto Group| Reaction Type | Reagent(s) | Resulting Functional Group | Citations |

|---|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol (-CHOH) | |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl) | Oxime (=N-OH) | nih.gov, researchgate.net |

| Olefination | Phosphonate esters, Base (e.g., Wittig-Horner-Emmons) | Alkene (=CR₂) | youtube.com |

| Nucleophilic Addition | Grignard reagents (R-MgBr) | Tertiary Alcohol (-C(OH)R) | N/A |

Substitutions and Transformations on the Piperidine Ring System

Modifying the carbon framework of the piperidine ring itself, beyond the C4 position, offers another avenue for creating structural diversity. One advanced strategy is the direct functionalization of sp³ C-H bonds adjacent to the nitrogen atom. acs.org For example, using reagents like (diacetoxyiodo)benzene, it is possible to achieve diacetoxylation at the C2 and C3 positions of piperidine derivatives. acs.org While challenging, such C-H activation methods provide a direct route to install functional groups without requiring pre-functionalized starting materials. Additionally, the piperidine ring can undergo oxidation to form corresponding N-oxides. smolecule.com These transformations highlight the potential for late-stage functionalization to generate novel analogs from the core this compound structure.

Stereoselective Synthesis of this compound Derivatives

The synthesis of single enantiomers or diastereomers of this compound derivatives is paramount for investigating their structure-activity relationships. Methodologies to achieve this stereochemical control can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Approaches in this compound Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from achiral or racemic starting materials. Key strategies include the use of chiral catalysts (organocatalysis and transition-metal catalysis), biocatalysis, and the chiral pool approach.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidine derivatives. For instance, the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been utilized to synthesize functionalized chiral piperidines with high enantioselectivity. umich.edu In some cases, an in situ enantioenrichment of the product was observed, further enhancing the enantiomeric excess. umich.edu Another notable example is the rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones, which affords 2-aryl-4-piperidones in high yields and with excellent enantioselectivity (up to 99% ee). researchgate.net

Biocatalysis offers a highly selective and environmentally friendly alternative for generating chiral hydroxypiperidines. The enzymatic reduction of prochiral N-substituted 4-piperidones is a prominent strategy. For example, recombinant ketoreductases (KREDs) have been successfully employed for the synthesis of optically pure (S)-N-Boc-3-hydroxypiperidine from N-Boc-piperidin-3-one, achieving over 99% enantiomeric excess at a high substrate concentration of 100 g/L. researchgate.net In a remarkable study, two stereoselectively distinct carbonyl reductases, HeCR and DbCR, were used to synthesize all four stereoisomers of various 3-substituted-4-hydroxypiperidines through the reduction of the corresponding 4-piperidones. The reactions proceeded with exceptional enantiomeric excess (>99% ee) and high conversion rates. rsc.orgresearchgate.net

Diastereoselective Control in the Formation of this compound Systems

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. This is often achieved through substrate-controlled or reagent-controlled methods.

A significant strategy for introducing the hydroxyl group with specific stereochemistry is the diastereoselective reduction of a ketone precursor. For example, the reduction of N-methyl-3-phenyl-4-piperidone with sodium borohydride at low temperatures in the presence of an acid can yield the trans (diequatorial) isomer of the corresponding 4-piperidinol with high selectivity (approximately 96%). google.com A Cu(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones has been developed to prepare 4-hydroxypiperidin-2-ones in a highly diastereoselective manner. nih.gov This method, when combined with proline-catalyzed asymmetric Mannich reactions, also allows for the enantioselective synthesis of more complex piperidin-2-ones. nih.gov

Furthermore, a diastereoselective approach to trans-5-hydroxy-6-substituted-2-piperidinones has been reported with excellent diastereomeric ratios (>99:1). sci-hub.st The stereochemical outcome is controlled by a chiral sulfinamide moiety and an α-siloxyl group. sci-hub.st Another versatile methodology for accessing chiral zwitterionic bicyclic lactams, which serve as precursors for 2-substituted-4-hydroxy piperidines, involves an intramolecular non-classical Corey-Chaykovsky ring-closing reaction, generating multiple stereocenters with high diastereoselectivity. rsc.orgresearchgate.netrsc.org

Sustainable Synthetic Methodologies for this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of piperidine derivatives to minimize environmental impact. Key sustainable strategies include the use of biocatalysis, renewable feedstocks, green solvents, and flow chemistry.

Biocatalysis, as discussed in the enantioselective section, is inherently a green technology. The use of enzymes operates under mild conditions (temperature and pH) in aqueous media, reducing the need for hazardous reagents and organic solvents. The chemo-enzymatic dearomatization of pyridines to produce chiral 3- and 3,4-substituted piperidines is a prime example of a sustainable synthetic route. nih.gov

The utilization of renewable feedstocks, such as biomass, offers a sustainable alternative to petroleum-based starting materials. A notable example is the synthesis of 2-methylpiperidine (B94953) and 6-methylpiperidin-2-one (B167070) from biomass-derived triacetic acid lactone (TAL). sci-hub.seresearchgate.net This process involves the aminolysis of TAL to 4-hydroxy-6-methylpyridin-2(1H)-one, followed by selective transformation over a heterogeneous catalyst to afford the desired piperidine derivatives in good yields (up to 78.5%). sci-hub.seresearchgate.net

The choice of solvent is a critical factor in green chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally benign reaction media. researchgate.net For instance, a glucose-urea deep eutectic solvent has been effectively used for the one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives with yields ranging from 70% to 82%. asianpubs.org Ethanol, a renewable solvent, has also been shown to be an effective medium for the synthesis of substituted piperidines. ajgreenchem.com

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. mdpi.comorganic-chemistry.org The synthesis of a library of urea-based molecules based on a piperidin-4-one scaffold has been successfully demonstrated using a flow chemistry setup. mdpi.com This methodology allows for the rapid and efficient assembly of compound libraries for biological screening. mdpi.com

Reactions Involving the N1-Hydroxyl Functionality of this compound

The N-hydroxyl group is a unique functional moiety that imparts distinct reactivity to the piperidine ring. It can undergo oxidation, reduction, and various coupling reactions, providing pathways to a variety of N-functionalized piperidinones.

The oxidation of the N1-hydroxyl group in this compound can lead to the formation of stable nitroxide radicals or nitrones. The specific product often depends on the oxidant used and the reaction conditions.

Commonly, oxidation of secondary hydroxylamines like N-hydroxypiperidine with reagents such as hydrogen peroxide or peracids results in the formation of a cyclic nitrone. wikipedia.org The mechanism involves the attack of the oxidant on the nitrogen atom, followed by elimination of water. For instance, the oxidation of N-hydroxypiperidine with hydrogen peroxide, catalyzed by methylrhenium trioxide, has been shown to produce the corresponding nitrone. wikipedia.org

Another significant oxidation pathway involves the formation of nitroxide radicals. This one-electron oxidation process is of considerable interest, particularly in the context of stable radical species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Cyclic hydroxylamines can be oxidized to the corresponding nitroxides by various oxidizing agents, and this process can sometimes be reversible. google.comresearchgate.net For example, mitochondrial cytochrome c oxidase is capable of oxidizing cyclic hydroxylamines to nitroxides. google.com The presence of the C4-keto group in this compound can influence the stability and further reactivity of the resulting nitroxide radical through electronic effects.

| Oxidant/System | Product Type | Reference |

| Hydrogen Peroxide | Nitrone | wikipedia.org |

| Oxygen | Nitroxide Radical | researchgate.net |

| Cytochrome c Oxidase | Nitroxide Radical | google.com |

The N1-hydroxyl group of this compound can be reduced to the corresponding secondary amine, piperidin-4-one. This transformation is a key step in synthetic routes where the hydroxylamine functionality is used as a temporary protecting or directing group.

Various reducing agents can accomplish this conversion. A notable method involves the use of indium powder in a weakly acidic aqueous medium, which provides a mild and efficient procedure for the reduction of hydroxylamines to their corresponding amines. researchgate.net Other methods for the reductive cleavage of N-O bonds include catalytic hydrogenation (e.g., H₂/Pd) and the use of other metal-based reagents like zinc in acidic conditions. researchgate.net The selectivity of the reduction can be crucial, especially in the presence of the C4-ketone, which is also susceptible to reduction. Choosing a chemoselective reducing agent that preferentially targets the N-O bond over the carbonyl group is a key synthetic consideration. For example, the reduction of nitroxides, which are the oxidized form of hydroxylamines, back to hydroxylamines can be achieved with mild reducing agents like ascorbate. nih.gov

| Reducing Agent/System | Product Type | Reference |

| Indium Powder (aq. NH₄Cl) | Amine | researchgate.net |

| Catalytic Hydrogenation (H₂/Pd) | Amine | researchgate.net |

| Ascorbate | Hydroxylamine (from Nitroxide) | nih.gov |

The nucleophilic character of the oxygen atom in the N1-hydroxyl group allows it to participate in various condensation and coupling reactions, leading to the formation of ethers and esters. These reactions provide a straightforward method for N1-functionalization.

Esterification and Acylation: The hydroxyl group can be acylated to form O-acyl hydroxylamines. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. acs.org These O-acyl derivatives can be useful intermediates for further transformations.

Etherification: Similarly, ether derivatives can be synthesized through Williamson ether synthesis, where the hydroxylamine is treated with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. The hydroxyl group of related N-Boc-4-hydroxypiperidine can be functionalized through such etherification reactions. bloomtechz.com

Coupling Reactions: More advanced coupling methods can also be employed. For instance, the Mitsunobu reaction, which allows for the formation of C-O bonds under mild conditions, can be utilized to couple the N1-hydroxyl group with a variety of alcohols, leading to diverse ether products. bloomtechz.com

| Reaction Type | Reagents | Product | Reference |

| Acylation | Acid Chloride, Base | O-Acyl Hydroxylamine | acs.org |

| Etherification | Alkyl Halide, Base | O-Alkyl Hydroxylamine | bloomtechz.com |

| Mitsunobu Coupling | Alcohol, DEAD, PPh₃ | O-Alkyl Hydroxylamine | bloomtechz.com |

Reactivity at the C4-Keto Center of this compound

The C4-carbonyl group behaves as a typical ketone and is susceptible to a wide range of nucleophilic attacks. Furthermore, the adjacent α-carbons exhibit enhanced acidity, allowing for enolate-mediated reactions.

The electrophilic carbon of the C4-keto group is a prime target for various nucleophiles.

Formation of Oximes and Imines: The ketone can readily undergo condensation reactions with hydroxylamine or primary amines to form the corresponding oximes and imines, respectively. bloomtechz.com The reaction of substituted diarylidene acetones with hydroxylamine hydrochloride is known to afford N-hydroxy diaryl piperidinone oximes, highlighting the reactivity of both the keto group (to form an oxime) and the potential for the initial amine to be a hydroxylamine. nih.govglobalauthorid.com This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to give the C=N double bond.

Reduction to Alcohols: The C4-ketone can be reduced to a secondary alcohol, yielding 1,4-dihydroxypiperidine derivatives. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction can often be controlled by the choice of reducing agent and the steric environment around the ketone.

| Nucleophile | Product | General Reaction Type |

| Hydroxylamine (NH₂OH) | Oxime | Nucleophilic Addition-Elimination |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Hydride (e.g., from NaBH₄) | Secondary Alcohol | Nucleophilic Addition |

The presence of α-hydrogens (on C3 and C5) adjacent to the C4-carbonyl group allows for halogenation reactions under both acidic and basic conditions.

Mechanism of Alpha-Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). masterorganicchemistry.comlibretexts.orglibretexts.org Subsequent deprotonation of the carbonyl oxygen yields the α-halogenated ketone. masterorganicchemistry.com This process is generally controllable to achieve monohalogenation because the introduced electron-withdrawing halogen deactivates the product towards further enolization. wikipedia.org

Under basic conditions, a base removes an α-proton to form an enolate ion. The enolate then acts as the nucleophile, attacking the halogen. This process is often harder to control, and polyhalogenation can occur because the electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster. wikipedia.org

Subsequent Transformations: The resulting α-haloketones are valuable synthetic intermediates. A key subsequent reaction is dehydrohalogenation to form α,β-unsaturated ketones. This elimination reaction is typically induced by a non-nucleophilic base, such as pyridine (B92270), upon heating. libretexts.orglibretexts.org The resulting conjugated system can then participate in various other reactions, such as Michael additions.

| Condition | Intermediate | Key Characteristics |

| Acidic (e.g., Br₂, AcOH) | Enol | Rate is independent of halogen concentration; generally stops at monohalogenation. libretexts.org |

| Basic (e.g., Br₂, NaOH) | Enolate | Successive halogenations are faster; can lead to polyhalogenation. wikipedia.org |

Ring System Modifications of this compound

The piperidine ring of this compound is a versatile scaffold that can undergo a variety of modifications, leading to significant structural changes. These transformations include rearrangements that alter the ring size and transformations that convert the piperidine core into different heterocyclic systems. The inherent reactivity of the ketone and the N-hydroxy functionalities dictates the course of these reactions.

The structure of this compound, containing a cyclic ketone, is amenable to several classical and modern rearrangement reactions that facilitate ring expansion and transformation into novel heterocyclic frameworks.

Beckmann Rearrangement: A prominent reaction for cyclic ketones is the Beckmann rearrangement, which transforms an oxime into an amide or lactam. wikipedia.orgorganic-chemistry.org For this compound, the corresponding oxime, 1-hydroxy-4-(hydroxyimino)piperidine, can be synthesized first. Upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), this oxime can undergo rearrangement. wikipedia.org The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group. A subsequent 1,2-alkyl shift, where one of the C-C bonds of the piperidine ring migrates to the nitrogen atom, results in the expansion of the six-membered ring to a seven-membered lactam, specifically a derivative of azepan-2,5-dione. The group anti-periplanar to the leaving group on the nitrogen is the one that migrates, a key stereospecific aspect of this rearrangement. wikipedia.orglscollege.ac.in

Table 1: Key Steps in the Beckmann Rearrangement of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Oximation | Reaction of this compound with hydroxylamine. | 1-Hydroxy-4-(hydroxyimino)piperidine |

| 2. Acid Catalysis | Protonation of the oxime hydroxyl group. | Protonated oxime |

| 3. Rearrangement | Concerted alkyl migration and loss of water. | Iminium cation intermediate |

This table illustrates a plausible reaction pathway.

Other Ring Expansions: Beyond the Beckmann rearrangement, other methods for ring expansion of cyclic ketones could potentially be applied to this compound. For instance, reactions involving diazomethane (B1218177) or its derivatives can lead to the insertion of a methylene group adjacent to the carbonyl, resulting in a seven-membered ring, a homologated hydroxypiperidinone. tminehan.com Such reactions often proceed through a different mechanistic pathway involving the formation of a bicyclic intermediate followed by ring opening.

Ring Transformations to Fused Systems: The bifunctional nature of this compound allows for its potential conversion into fused heterocyclic systems. Acid-catalyzed annulation reactions, for example, could be envisioned where the ketone and the N-hydroxy group participate in intramolecular cyclizations with appropriate reagents. rsc.org The synthesis of oxazolo[4,5-b]pyridine (B1248351) derivatives from substituted aminohydroxypyridines demonstrates the feasibility of constructing fused oxazole (B20620) rings from precursors with adjacent amino and hydroxyl functionalities, a structural motif that could potentially be generated from this compound. clockss.orgnih.gov

The stability of the this compound ring is subject to various conditions, and its piperidinone moiety can undergo cleavage or degradation through several mechanisms, including oxidative, hydrolytic, and thermal pathways.

Oxidative Cleavage: The carbon-carbon bonds within the piperidinone ring can be cleaved under oxidative conditions. Ozonolysis is a powerful method for cleaving C=C bonds, but under more forceful conditions, it can also cleave C-C bonds of saturated rings. researchgate.net More targeted oxidative cleavage can be achieved using other reagents. For instance, the photochemical irradiation of cyclic α-hydroxy ketones, a class of compounds structurally related to this compound, can induce α-cleavage (Norrish Type I reaction). This process generates a diradical intermediate which can then undergo further reactions, leading to ring-opened products such as keto aldehydes. cdnsciencepub.com Similarly, transition-metal-catalyzed oxidations, for example with manganese catalysts in the presence of an oxidant, can cleave cyclic structures. nih.govnih.gov

Fragmentation Reactions: Specific fragmentation reactions can lead to the cleavage of the piperidinone ring. The Grob fragmentation is an elimination reaction that breaks an aliphatic chain into three fragments. wikipedia.org For a molecule like this compound, if the hydroxyl group at the N-1 position acts as an electron source and a suitable leaving group is present elsewhere in the molecule (or can be generated in situ), a concerted fragmentation could occur, leading to the opening of the ring. The stability of the resulting fragments is a crucial driving force for this type of reaction. Mass spectrometry studies of cyclic ketones also show characteristic fragmentation patterns, often involving the loss of a neutral molecule like carbon monoxide (CO), which would result in a ring-contracted species. rsc.org

Hydrolytic and Thermal Degradation: The piperidinone ring may also be susceptible to degradation under hydrolytic or thermal stress. Studies on related piperidine derivatives have shown that the ring can undergo hydrolysis, particularly under acidic conditions (e.g., pH < 3). Thermal degradation of piperidine-containing compounds can be complex, often initiated by the nucleophilic attack of a nitrogen atom, leading to ring-opened intermediates that can then undergo a variety of subsequent reactions. researchgate.net The presence of the N-hydroxy group in this compound would likely influence its thermal stability and the specific degradation products formed. researchgate.net

Table 2: Summary of Potential Ring Modification Reactions

| Reaction Type | Key Reagents/Conditions | Potential Product Type |

|---|---|---|

| Beckmann Rearrangement | Hydroxylamine, Acid (e.g., H₂SO₄) | Ring-expanded lactam (Azepane derivative) |

| Photochemical α-Cleavage | UV irradiation | Ring-opened keto aldehyde |

| Grob Fragmentation | Base or Lewis Acid (substrate dependent) | Ring-opened fragments |

| Hydrolytic Degradation | Acidic conditions (e.g., pH < 3) | Ring-opened amino acid derivatives |

Advanced Spectroscopic Characterization and Computational Analysis of 1 Hydroxypiperidin 4 One Systems

Structural Elucidation Techniques for 1-Hydroxypiperidin-4-one and its Derivatives

A combination of crystallographic and spectroscopic methods is essential for a complete understanding of the molecular structure of this compound and its analogues.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fzu.czuhu-ciqso.es This technique provides accurate data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformation of the piperidine (B6355638) ring and the spatial orientation of its substituents.

For derivatives of this compound, SC-XRD studies have been instrumental in confirming molecular structures and understanding intermolecular interactions. For instance, the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, a related derivative, revealed that the piperidine ring adopts a chair conformation. nih.gov The analysis also detailed the dihedral angle between the piperidine and benzene (B151609) rings and identified intermolecular hydrogen bonds that stabilize the crystal packing. nih.gov In another study on a different derivative, the bond angle sum around the nitrogen atom was found to be indicative of sp² hybridization. iucr.org These crystallographic studies provide a foundational understanding of the solid-state conformation, which can then be compared with solution-state behavior.

Table 1: Selected Crystallographic Data for a this compound Derivative. (Note: Data is for (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone as a representative example)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| C-N bond distances (piperidine) | 1.455(5) Å, 1.462(5) Å | nih.gov |

| C=O bond distance | 1.238(5) Å | nih.gov |

| Dihedral angle (piperidine-benzene) | 51.7 (2)° | nih.gov |

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the chemical environment of each nucleus and their connectivity.

¹H and ¹³C NMR spectra are fundamental for the structural elucidation of this compound derivatives. The chemical shifts (δ) of the protons and carbons in the piperidine ring are sensitive to their local electronic environment and spatial orientation. For example, in 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one, the protons of the piperidine ring appear as triplets in the ¹H NMR spectrum, with specific chemical shifts and coupling constants that help to define their positions. nih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra. biust.ac.bw These assignments are crucial for determining the connectivity of the molecule and for further conformational analysis.

Table 2: Representative ¹H and ¹³C NMR Data for a Piperidin-4-one Derivative. (Note: Data for 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| ¹H (piperidine H₃, H₅) | 2.12 | t | 6.8 | nih.gov |

| ¹H (piperidine H₂, H₆) | 2.50 | t | 6.8 | nih.gov |

| ¹³C (piperidine) | 41.61, 52.94 | nih.gov | ||

| ¹³C (C=O) | 210.30 | nih.gov |

The piperidine ring in this compound systems can exist in different conformations, most commonly the chair form. Variable temperature (VT) NMR studies are essential for investigating the dynamic equilibria between these conformers. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide thermodynamic and kinetic information about the conformational exchange processes. For instance, in a study of 2,6-diaryl-1-hydroxy piperidin-4-one oximes, VT-NMR was used to study the conformational equilibria of the products. nih.gov

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a rapid and non-destructive technique for identifying functional groups within a molecule. jsscacs.edu.inlibretexts.org Each functional group exhibits characteristic vibrational frequencies, providing a "molecular fingerprint" of the compound.

For this compound systems, FT-IR spectroscopy is particularly useful for identifying the stretching vibrations of the hydroxyl (O-H), carbonyl (C=O), and amine (C-N) groups. For example, in a derivative of this compound, the C=O stretching vibration is typically observed in the range of 1704 cm⁻¹. nih.gov The O-H stretching vibration appears as a broad band in the region of 3200-3600 cm⁻¹. These characteristic peaks confirm the presence of the key functional groups in the molecule.

Table 3: Characteristic FT-IR Frequencies for Functional Groups in this compound Derivatives.

| Functional Group | Characteristic Peak (cm⁻¹) | Vibrational Mode | Reference |

| O-H (alcohol) | 3200–3600 | Stretching | |

| C=O (ketone) | ~1704 | Stretching | nih.gov |

| C-N (piperidine) | 1100–1300 | Stretching |

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of molecules. edinst.comlibretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The resulting absorption spectrum shows the wavelengths at which the molecule absorbs light. labxchange.org

For this compound and its derivatives, UV-Vis spectroscopy can be used to study the electronic transitions associated with the carbonyl chromophore and any aromatic substituents. The position and intensity of the absorption bands can be influenced by the solvent and the substitution pattern on the piperidine ring. While not all piperidin-4-one derivatives are fluorescent, for those that are, fluorescence spectroscopy can provide information about the excited state and the processes by which the molecule returns to the ground state. uni-regensburg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis

Computational Chemistry and Theoretical Insights into this compound

Computational chemistry provides powerful tools to elucidate the intrinsic properties of molecular systems, offering insights that complement and guide experimental work. For this compound, theoretical methods are instrumental in understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are frequently employed to determine the ground-state geometry and energetic properties of piperidine derivatives. scite.airesearchgate.netiucr.org

The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For the this compound ring, this typically results in a stable chair conformation. DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. While specific data for the parent this compound is not widely published, analysis of related structures allows for the prediction of its key geometric parameters. researchgate.netiucr.org For instance, the C=O bond length is expected to be around 1.21 Å, while C-N and C-C single bonds within the ring would be approximately 1.46 Å and 1.53 Å, respectively.

Table 1: Predicted Geometric Parameters for this compound (Chair Conformation) based on DFT Calculations of Analogous Systems

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| N-O | ~1.40 |

| C2-N1 | ~1.46 |

| C4-C5 | ~1.53 |

| Bond Angles (°) ** | |

| C2-N1-C6 | ~112 |

| O=C4-C3 | ~123 |

| C3-C4-C5 | ~114 |

| Dihedral Angles (°) ** | |

| C6-N1-C2-C3 | ~55 |

| N1-C2-C3-C4 | ~-50 |

Note: These values are illustrative and derived from computational studies on similarly substituted piperidone rings.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. iucr.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group, reflecting their electron-donating capability. The LUMO is anticipated to be centered on the carbonyl group (C=O), particularly the carbon atom, which is the most electrophilic site. DFT studies on related N-acetyl piperidine derivatives show that the HOMO and LUMO energies are typically in the range of -4.8 eV and -1.7 eV, respectively, resulting in an energy gap of approximately 3.1 eV. iucr.org Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from these FMO energies to quantify the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Piperidine Derivative System

| Parameter | Energy (eV) |

| EHOMO | -4.804 |

| ELUMO | -1.694 |

| Energy Gap (ΔE) | 3.110 |

Source: Data adapted from a DFT study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one. iucr.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. wuxiapptec.com

In a theoretical MEP analysis of this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. A secondary region of negative potential would be found near the hydroxyl oxygen. These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential would be located on the hydrogen atom of the hydroxyl group, making it the most acidic proton and a likely hydrogen bond donor site. The hydrogen atoms on the carbon ring would also exhibit positive potential. scite.aicomputabio.com This analysis is crucial for understanding non-covalent interactions, such as drug-receptor binding. nih.gov

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. q-chem.comnih.govmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. tau.ac.il For this compound, key predicted vibrational modes would include a strong C=O stretching frequency (typically around 1710-1730 cm⁻¹), an O-H stretching frequency (around 3300-3500 cm⁻¹), and N-O and C-N stretching vibrations.

NMR Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tau.ac.il Theoretical ¹H and ¹³C NMR spectra can be generated, and the calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental data. For this compound, distinct signals would be predicted for the protons and carbons adjacent to the nitrogen, hydroxyl, and carbonyl groups. nih.gov

Table 3: Theoretically Predicted Characteristic Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| **IR (cm⁻¹) ** | C=O Stretch | ~1720 |

| O-H Stretch | ~3400 | |

| N-O Stretch | ~950 | |

| ¹³C NMR (ppm) | C4 (Carbonyl) | ~208 |

| C2, C6 | ~55 | |

| C3, C5 | ~40 | |

| ¹H NMR (ppm) | H on OH | ~8.0-9.0 |

| H on C2, C6 | ~3.0-3.5 | |

| H on C3, C5 | ~2.5-3.0 |

Note: These are estimated values based on general principles and data from analogous compounds. nih.gov

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. ajchem-a.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Studies on related heterocyclic systems have shown that increasing solvent polarity can lead to noticeable changes in molecular properties like the dipole moment and can induce shifts in UV-Vis absorption spectra, a phenomenon known as solvatochromism. semanticscholar.orgresearchgate.net For molecules with significant charge transfer character, a red shift (bathochromic shift) in the absorption maximum is often observed in more polar solvents. researchgate.net This is attributed to the differential stabilization of the ground and excited states by the solvent. For this compound, increasing solvent polarity would likely increase its dipole moment and could affect the energy of its n→π* transition associated with the carbonyl group. conicet.gov.ar

Conformational Analysis of this compound Ring Systems

The six-membered piperidine ring is not planar and can adopt several conformations, with the most stable being the chair form, which minimizes both angular and torsional strain. In this compound, the ring is expected to exist predominantly in a chair conformation.

Computational conformational analysis involves calculating the relative energies of different possible conformers (e.g., chair, boat, twist-boat) to identify the most stable structure. For a simple piperidin-4-one ring, the chair conformation is significantly lower in energy than the boat or twist-boat forms. The introduction of the N-hydroxyl group can lead to two distinct chair conformers depending on whether the O-H bond is in an axial or equatorial position. The relative stability of these conformers would depend on subtle steric and electronic interactions, including the potential for intramolecular hydrogen bonding. Detailed conformational searches using computational methods can map the potential energy surface and determine the energetic barriers between different conformers. iucr.org In most substituted piperidines, the chair conformation is the experimentally observed and computationally predicted ground state. researchgate.net

1 Hydroxypiperidin 4 One As a Versatile Chemical Scaffold for Molecular Recognition Studies

Design and Synthesis of Ligands Incorporating the 1-Hydroxypiperidin-4-one Moiety

The design and synthesis of ligands based on the this compound scaffold are pivotal in the exploration of new therapeutic agents. The inherent functionalities of this scaffold allow for a wide range of chemical modifications, enabling the fine-tuning of a ligand's properties to achieve desired biological effects.

Strategic Modifications for Ligand Optimization

Strategic modifications of the this compound scaffold are a key aspect of lead optimization in drug discovery. scienceopen.com These modifications aim to enhance a ligand's affinity, selectivity, and pharmacokinetic properties. Common strategies include:

Substitution at the Nitrogen Atom: The piperidine (B6355638) nitrogen is a common site for modification, allowing for the introduction of various substituents to explore different chemical spaces and interactions with target proteins. For instance, the introduction of a benzimidazol-2-ylmethyl group at this position has been explored for developing antitubercular agents. nih.gov

Derivatization of the Ketone: The ketone functionality offers a reactive handle for various chemical transformations, such as the formation of imines, oximes, or hydrazones, leading to a diverse array of derivatives with potentially different biological activities. nih.gov For example, reaction with hydroxylamine (B1172632) can yield N-hydroxypiperidin-4-imine derivatives. nih.gov

Ring Modification: While less common, modifications to the piperidine ring itself, such as the introduction of substituents or altering the ring size, can be employed to investigate the impact of conformational changes on ligand binding.

These strategic modifications are often guided by an iterative process of design, synthesis, and biological evaluation to systematically improve the desired properties of the lead compound.

Combinatorial Approaches in Scaffold Diversification and Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large and diverse libraries of compounds based on a common scaffold like this compound. nih.govuomustansiriyah.edu.iqijpsr.com This approach accelerates the drug discovery process by enabling the simultaneous synthesis and screening of numerous analogs. nih.gov

Natural products often serve as inspiration for the design of combinatorial libraries, providing novel and biologically relevant scaffold architectures. nih.gov The "Scaffold-Linker-Functional Group" (SLF) approach is a rational strategy for designing focused libraries. u-strasbg.fr This method involves the systematic assembly of a conserved scaffold, a variable linker, and a diverse set of functional groups to maximize chemical diversity while keeping the library size manageable. u-strasbg.fr

Both solid-phase and solution-phase synthesis techniques are employed in combinatorial library generation. ijpsr.com Solid-phase synthesis, where molecules are built on a solid support, simplifies purification, while solution-phase synthesis offers more flexibility in reaction conditions. uomustansiriyah.edu.iqijpsr.com The resulting libraries can then be screened using high-throughput methods to identify compounds with desired biological activities.

Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a ligand influences its biological activity. By systematically modifying a lead compound and evaluating the resulting changes in activity, researchers can identify key structural features responsible for molecular recognition and binding.

Impact of Substituent Variation on Ligand Binding and Selectivity at the Molecular Level

The nature and position of substituents on the this compound scaffold can have a profound impact on a ligand's binding affinity and selectivity for its biological target. For example, in the development of Mcl-1 inhibitors, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of a related dihydroxycoumarin scaffold enhanced inhibitory capacity, while a hydrophilic group in the same position was detrimental. nih.gov Similarly, in the context of sigma receptor ligands, the presence of a piperidine moiety was found to be a critical structural element for dual histamine (B1213489) H3 and σ1 receptor activity. researchgate.net

The following table summarizes the impact of substituent variations on the binding affinity of certain compounds:

| Compound | Target | Modification | Impact on Binding Affinity |

| Coumarin Derivatives nih.gov | Mcl-1 | Hydrophobic electron-withdrawing group at C-4 | Enhanced |

| Coumarin Derivatives nih.gov | Mcl-1 | Hydrophilic group at C-4 | Decreased |

| Piperidine/Piperazine Analogs researchgate.net | Histamine H3/σ1 Receptors | Replacement of piperidine with piperazine | Significant change in dual activity |

These examples highlight how subtle changes in substitution patterns can lead to significant differences in biological activity by altering the ligand's interactions with the target's binding site.

Stereochemical Influence on Ligand-Target Recognition Mechanisms

Stereochemistry plays a critical role in the molecular recognition process, as biological macromolecules are chiral environments. The three-dimensional arrangement of atoms in a ligand can significantly affect its ability to fit into a binding site and form specific interactions.

In the case of sigma receptor ligands derived from a cyclopropanecarboxylate (B1236923) scaffold, the stereochemistry of the cyclopropane (B1198618) moiety was found to be a key determinant of binding affinity and functional activity. researchgate.net Specifically, enantiomerically pure analogues with different cis/trans configurations at the cyclopropane ring exhibited varied affinities for the σ1 receptor. researchgate.net For instance, the cis-(+/-)-7 racemic mixture showed better binding affinity and selectivity than the trans-(+/-)-8 isomers. researchgate.net Furthermore, an in vivo evaluation revealed that the trans-(+)-1d enantiomer acted as a σ1 agonist, while its trans-(-)-1d, cis-(+)-1d, and cis-(-)-1d counterparts behaved as antagonists. researchgate.netnih.gov This demonstrates that stereoisomers can have not only different binding affinities but also distinct functional effects.

Computational Modeling of Ligand-Target Interactions

Computational modeling has become an indispensable tool in modern drug discovery, providing valuable insights into ligand-target interactions at the molecular level. nih.govnih.gov These methods can be broadly categorized into ligand-based and target-based approaches. nih.gov

Molecular docking is a prominent target-based method that predicts the preferred binding mode of a ligand within the three-dimensional structure of a target protein. nih.gov This technique was used to rationalize the binding results of novel sigma receptor ligands, helping to understand the interactions responsible for their high affinity. researchgate.netnih.gov Docking studies can guide the design of new ligands by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based approach that correlates the chemical properties of a series of compounds with their biological activities. nih.gov 3D-QSAR models, for example, can provide insights into the steric and electrostatic requirements for potent inhibition, as demonstrated in the study of coumarin-based Mcl-1 inhibitors. nih.gov

More advanced techniques, such as deep learning and geometric neural networks, are being developed to improve the accuracy of predicting protein-ligand binding free energies. rsc.org These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of ligand optimization and drug design.

Molecular Docking Simulations for Binding Site Prediction and Orientation Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, within the binding site of a target protein. This analysis is crucial for understanding the structural basis of molecular recognition and for guiding the optimization of lead compounds. The this compound scaffold is a valuable component in this process due to its specific structural and chemical features.

The utility of the this compound moiety in molecular docking studies is evident in the analysis of its derivatives designed for various biological targets. For instance, in the design of novel inhibitors, the hydroxyl group of the scaffold can act as a crucial hydrogen bond donor or acceptor, while the piperidine ring provides a rigid framework that can be appropriately substituted to achieve specific interactions with the amino acid residues of a protein's active site. unibo.itresearchgate.net Docking studies on such derivatives allow researchers to rationalize structure-activity relationships (SAR) by correlating the predicted binding poses and interaction energies with experimentally determined biological activities. researchgate.net

| Target Protein | Derivative Scaffold | Docking Software | Key Predicted Interactions Involving the Scaffold | Reference |

| Histamine H3 Receptor (H3R) | Iso-flavone with hydroxypiperidin | Not specified | The protonated amine of the pyridine (B92270) group interacted with Glu206 through a salt bridge. | semanticscholar.orgtandfonline.com |

| Acetylcholinesterase (AChE) | N-benzyl-piperidinyl-aryl-acylhydrazone | Not specified | The 3-hydroxypiperidine (B146073) group is located at the entry of the gorge, hydrogen-bonded with the Asn283 side chain. | unibo.it |

| Sigma Receptors (σ1 and σ2) | 2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate | Not specified | The piperidine moiety is a critical structural element for dual H3/σ1 receptor activity. | researchgate.net |

| Nur77 Ligand Binding Domain | 4,4′-Bipyridine cinnamamide (B152044) with 4-hydroxypiperidin-1-yl | Not specified | The hydroxypiperazine moiety made hydrogen bond interactions with Leu493 and Val498. | nih.gov |

These studies underscore the importance of the this compound scaffold in establishing favorable interactions within the binding sites of diverse biological targets, thereby guiding the rational design of new therapeutic agents.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orgcam.ac.uk In drug discovery, MD simulations provide valuable insights into the conformational stability of a ligand-protein complex and the dynamics of their interactions, which are often not captured by static molecular docking studies. For derivatives containing the this compound scaffold, MD simulations can be employed to assess how the ligand and its target protein behave in a solvated environment, offering a more realistic representation of physiological conditions.

The application of MD simulations to systems containing this compound derivatives allows for a detailed analysis of the stability of the predicted binding pose obtained from molecular docking. By simulating the complex over a period of nanoseconds or longer, researchers can observe whether the key interactions, such as hydrogen bonds and hydrophobic contacts involving the scaffold, are maintained. plos.org This is crucial for validating the docking results and for understanding the dynamic nature of the molecular recognition process. Furthermore, MD simulations can reveal conformational changes in both the ligand and the protein upon binding, which can have significant implications for the molecule's biological activity. cam.ac.uk

Research efforts have utilized MD simulations to investigate the behavior of various bioactive molecules that include piperidine-based structures. For instance, simulations can be used to calculate the root mean square deviation (RMSD) of the protein backbone and ligand atoms to assess the stability of the complex over the simulation time. plos.org A stable RMSD profile suggests that the complex has reached equilibrium and that the binding mode is likely to be stable. Additionally, the root mean square fluctuation (RMSF) can be analyzed to identify flexible regions of the protein and the ligand. In the context of this compound derivatives, this can provide insights into the conformational flexibility of the piperidine ring and its substituents within the binding pocket. The following table summarizes parameters and findings from MD simulation studies on systems containing related scaffolds, illustrating the types of analyses that are performed.

| System/Scaffold | Simulation Time | Force Field | Key Findings from MD Simulations | Reference |

| TLR7/TLR8 with imidazoquinoline derivatives | 40 ns per system | Not specified | Assessed conformational changes and quantified selectivity through binding free energy calculations (MM-GBSA). Van der Waals interactions were found to be the driving force for selectivity. | plos.org |

| β-lactoglobulin peptide | 50 ns | Amber14SB | Explored conformational space and identified stable intramolecular hydrogen bonds and potential hydrolysis sites. | cam.ac.uk |

| Cyclic octapeptide | 300 ns | Various (AMBER, OPLS, GROMOS) | Evaluated force field performance and used enhanced sampling (metadynamics) to explore the conformational landscape. | nih.gov |

| GluN1/GluN2B NMDA receptor ligands | Not specified | Not specified | Used to prepare and simulate the dynamics of the apo-receptor, providing a basis for understanding ligand binding. | scispace.com |

These examples demonstrate that MD simulations are an indispensable tool for gaining a deeper understanding of the conformational stability and dynamic interactions of ligands that incorporate the versatile this compound scaffold. The insights gained from these simulations are critical for the rational design and optimization of potent and selective drug candidates.

Advanced Applications and Emerging Research Frontiers of 1 Hydroxypiperidin 4 One

Development of 1-Hydroxypiperidin-4-one Derivatives in Materials Science

The quest for new materials with superior optical properties is a significant driver of innovation in materials science. Organic non-linear optical (NLO) materials have gained considerable attention due to their potential applications in optical data storage, signal processing, and optical switching technologies. scielo.br The design of these materials often hinges on creating molecules with large hyperpolarizability, which is typically achieved in structures that lack a center of symmetry (non-centrosymmetric). rochester.edu Derivatives of 1-hydroxypiperidine have emerged as a promising class of compounds for creating such materials. tandfonline.comresearchgate.net

Design and Characterization of Non-linear Optical (NLO) Materials

Researchers have successfully synthesized and characterized novel organic NLO materials by functionalizing the 1-hydroxypiperidine core. A common strategy involves the Schotten-Baumann condensation reaction to attach substituted phenyl groups to the nitrogen atom of the piperidine (B6355638) ring, creating a donor-pi-acceptor type structure conducive to NLO activity. researchgate.netresearchgate.net

One such derivative, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone (B1245722) (HPMP), was synthesized and its single crystals were grown using the slow evaporation solution growth technique. researchgate.net Structural elucidation via single crystal X-ray diffraction (XRD) confirmed that HPMP crystallizes in the orthorhombic system with the non-centrosymmetric space group Pca21, a key requirement for second-order NLO properties. researchgate.net The molecular structure and the presence of various functional groups were confirmed using 1H and 13C NMR spectroscopy, as well as FT-IR analysis. researchgate.net

Similarly, another derivative, (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone (HPCP), was synthesized from 4-hydroxypiperidine (B117109), triethylamine, and 4-chlorobenzoyl chloride. tandfonline.com X-ray diffraction analysis revealed that this compound also crystallizes in the orthorhombic system with the same non-centrosymmetric space group, Pca21. tandfonline.com Its optical properties were investigated using UV-Visible, FT-IR, and photoluminescence (PL) spectral studies. tandfonline.com

Structure-Property Relationships for Advanced Material Performance

The performance of these NLO materials is directly linked to their molecular and crystal structure. The second harmonic generation (SHG) efficiency, a measure of NLO activity, is a critical parameter. The Kurtz and Perry powder technique is commonly used to measure this property relative to a standard material like potassium dihydrogen phosphate (B84403) (KDP) or urea. researchgate.net

For the (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone (HPMP) crystal, the SHG efficiency was found to be 15 times that of urea, indicating significant NLO activity. researchgate.net In the case of (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone (HPCP), the SHG efficiency was measured to be 1.73 times that of KDP. tandfonline.com This high efficiency underscores the material's potential for practical NLO applications. The difference in SHG efficiency between the methyl-substituted (HPMP) and chloro-substituted (HPCP) derivatives highlights the critical role that the electronic nature of the substituent on the phenyl ring plays in modulating the NLO response.

The non-centrosymmetric arrangement of the molecules in the crystal lattice is essential for producing a macroscopic second-order NLO effect. rochester.edu For both HPMP and HPCP, crystallization in the Pca21 space group ensures this lack of inversion symmetry, allowing for efficient second harmonic generation. tandfonline.comresearchgate.net These findings demonstrate that the this compound framework is a valuable platform for designing high-performance NLO materials, where targeted modifications to its structure can fine-tune the material's optical properties.

| Compound Name | Derivative of | Crystal System | Space Group | SHG Efficiency |

|---|---|---|---|---|

| (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone (HPMP) | This compound | Orthorhombic | Pca21 | 15 times that of Urea researchgate.net |

| (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone (HPCP) | This compound | Orthorhombic | Pca21 | 1.73 times that of KDP tandfonline.com |

Analytical Chemistry Applications of this compound Derivatization

In analytical chemistry, particularly in chromatography and mass spectrometry, chemical derivatization is a powerful technique used to modify an analyte to improve its analytical properties. academicjournals.org Analytes that are difficult to detect due to low volatility, poor ionization efficiency, or lack of a suitable chromophore can be chemically altered into a form that is more amenable to analysis. academicjournals.orgspectroscopyonline.com The functional groups of this compound—specifically the ketone—make its core structure relevant to the principles of derivatization.

Enhancing Detectability and Selectivity in Chromatographic and Mass Spectrometric Analyses

Many compounds, such as organic acids, exhibit poor sensitivity in common analytical techniques like liquid chromatography-mass spectrometry (LC-MS), especially under positive electrospray ionization (ESI) conditions. nih.gov Derivatization can introduce a "tag" with high proton affinity, making the analyte much easier to ionize and therefore detect. spectroscopyonline.com

While this compound itself is a target for derivatization, its structural motifs, particularly the piperidine ring, are used to build derivatization reagents. A study demonstrated the use of an N-(4-aminophenyl)piperidine tag to derivatize organic acids for analysis by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This derivatization dramatically improved detection. For compounds that were already detectable in their native form, the derivatization increased sensitivity by at least 200-fold. nih.gov This strategy transforms the analytical challenge by converting weakly responding analytes into strongly responding derivatives, significantly lowering detection limits and improving the reliability of quantification. nih.gov The ketone group on this compound is a prime target for such reactions, for example, by reacting with hydrazine-based reagents to introduce a permanently charged or easily ionizable moiety, thereby enhancing ESI-MS response. ddtjournal.com

Development of Derivatization Reagents for Specific Analytical Needs

The development of new derivatization reagents is aimed at creating tools for specific analytical challenges, such as improving selectivity or enabling multiplexed analysis. mdpi.comnih.gov A well-designed reagent reacts efficiently and selectively with a target functional group on an analyte, introducing a tag that enhances detection. nih.gov

This demonstrates a clear principle: a heterocyclic core like piperidine can be functionalized to create a potent derivatization reagent. The this compound structure offers two reactive sites—the ketone and the hydroxyl group—that could be exploited to design novel reagents for targeting different classes of analytes in complex matrices.

| Analyte | Derivatization Reagent | Analytical Technique | Improvement in Detection Limit |

|---|---|---|---|

| Lactic Acid | N-(4-aminophenyl)piperidine | SFC-MS | 25-fold nih.gov |

| Succinic Acid | N-(4-aminophenyl)piperidine | SFC-MS | 2100-fold nih.gov |

| Malic Acid | N-(4-aminophenyl)piperidine | SFC-MS | 1500-fold nih.gov |

| Citric Acid | N-(4-aminophenyl)piperidine | SFC-MS | 1000-fold nih.gov |

Future Outlook and Interdisciplinary Research Directions for 1 Hydroxypiperidin 4 One

Innovations in Synthesis and Sustainable Chemical Practices

The synthesis of 1-Hydroxypiperidin-4-one and its derivatives is undergoing a transformation, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes. Traditional synthetic routes, while effective, often rely on harsh reagents and produce significant waste. The future of its synthesis lies in the adoption of green chemistry principles.

Furthermore, the exploration of renewable starting materials is a critical aspect of sustainable synthesis. Efforts are underway to derive the core piperidinone structure from biomass-derived feedstocks, moving away from petroleum-based precursors. These green synthetic strategies are not only environmentally responsible but also have the potential to make the production of this compound and its analogs more economically viable for large-scale applications.

Table 1: Comparison of Traditional vs. Innovative Synthetic Approaches for this compound

| Feature | Traditional Synthesis | Innovative & Sustainable Synthesis |

| Reagents | Often stoichiometric, potentially hazardous | Catalytic (enzymatic, metallic), milder reagents |

| Solvents | High volumes of volatile organic compounds | Greener solvents (e.g., water, ionic liquids), solvent-free conditions |

| Energy Input | High temperatures and pressures | Lower temperatures and pressures |

| Waste Generation | Significant byproduct formation | Minimized waste, improved atom economy |

| Starting Materials | Petroleum-based | Renewable, biomass-derived |

Advancements in Computational Design and High-Throughput Screening of Analogs

The convergence of computational chemistry and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of this compound analogs. These advanced technologies allow for the rapid exploration of vast chemical space, significantly accelerating the identification of novel compounds with desired properties.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being employed to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives. This in silico approach enables researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For example, virtual screening campaigns can identify analogs with enhanced binding affinity to specific biological targets or improved pharmacokinetic profiles.

Complementing these computational efforts, HTS allows for the experimental testing of large numbers of compounds in a short period. The development of miniaturized and automated assay formats enables the rapid evaluation of the biological effects of this compound analogs. The data generated from HTS can then be fed back into computational models to refine and improve their predictive power, creating a powerful iterative cycle of design, synthesis, and testing.

Table 2: Key Computational and Screening Technologies for this compound Analog Development

| Technology | Application in this compound Research | Potential Impact |

| Molecular Docking | Predicting the binding mode and affinity of analogs to target proteins. | Rational design of more potent and selective compounds. |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity. | Prediction of activity for unsynthesized compounds. |

| High-Throughput Screening (HTS) | Rapidly testing large libraries of analogs for biological activity. | Accelerated discovery of lead compounds. |

| Virtual Screening | In silico filtering of large compound databases to identify potential hits. | Cost-effective exploration of vast chemical space. |

Cross-Disciplinary Applications Beyond Traditional Organic Chemistry

While this compound has its roots in organic and medicinal chemistry, its unique structural features are paving the way for its application in a variety of other scientific disciplines. The future will see this versatile scaffold being utilized in materials science, chemical biology, and agricultural science.